molecular formula C18H26N4O4S B4511883 1-({2-[Acetyl(tetrahydrofuran-2-ylmethyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)piperidine-4-carboxamide

1-({2-[Acetyl(tetrahydrofuran-2-ylmethyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)piperidine-4-carboxamide

Cat. No.: B4511883
M. Wt: 394.5 g/mol
InChI Key: XRVOWHKSQJLXFG-UHFFFAOYSA-N
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Description

1-({2-[Acetyl(tetrahydrofuran-2-ylmethyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)piperidine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a thiazole ring, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({2-[Acetyl(tetrahydrofuran-2-ylmethyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then functionalized with an acetyl group. The tetrahydrofuran moiety is introduced through a nucleophilic substitution reaction. Finally, the piperidine ring is incorporated via a cyclization reaction. The overall synthesis requires careful control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall yield. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-({2-[Acetyl(tetrahydrofuran-2-ylmethyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes

Scientific Research Applications

1-({2-[Acetyl(tetrahydrofuran-2-ylmethyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-({2-[Acetyl(tetrahydrofuran-2-ylmethyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds such as piperidine-4-carboxamide and piperidine-4-carboxylic acid share structural similarities with 1-({2-[Acetyl(tetrahydrofuran-2-ylmethyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)piperidine-4-carboxamide.

    Thiazole Derivatives: Thiazole-based compounds, including 4-methylthiazole and thiazole-4-carboxamide, exhibit similar chemical properties and reactivity.

    Tetrahydrofuran Derivatives: Compounds like tetrahydrofuran-2-carboxamide and tetrahydrofuran-2-ylmethylamine are structurally related and share some chemical characteristics.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This compound’s versatility makes it a valuable tool in various fields of research and industry.

Properties

IUPAC Name

1-[2-[acetyl(oxolan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O4S/c1-11-15(17(25)21-7-5-13(6-8-21)16(19)24)27-18(20-11)22(12(2)23)10-14-4-3-9-26-14/h13-14H,3-10H2,1-2H3,(H2,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVOWHKSQJLXFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N(CC2CCCO2)C(=O)C)C(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-({2-[Acetyl(tetrahydrofuran-2-ylmethyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)piperidine-4-carboxamide
Reactant of Route 2
1-({2-[Acetyl(tetrahydrofuran-2-ylmethyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)piperidine-4-carboxamide
Reactant of Route 3
1-({2-[Acetyl(tetrahydrofuran-2-ylmethyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)piperidine-4-carboxamide
Reactant of Route 4
1-({2-[Acetyl(tetrahydrofuran-2-ylmethyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)piperidine-4-carboxamide
Reactant of Route 5
1-({2-[Acetyl(tetrahydrofuran-2-ylmethyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)piperidine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
1-({2-[Acetyl(tetrahydrofuran-2-ylmethyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)piperidine-4-carboxamide

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